5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Description
Propriétés
IUPAC Name |
5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-4-2-6(12)11-7(10-4)5(3-9-11)8(13)14/h2-3,9H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBAZPSBFLJYPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)C(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a compound that belongs to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention due to its diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from various research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 5-aminopyrazoles with acetylenic esters under specific conditions. Recent studies have reported successful methods utilizing ultrasound-assisted reactions in aqueous media to enhance yield and efficiency . The chemical structure can be characterized using techniques such as NMR and IR spectroscopy.
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine demonstrate significant anticancer properties. For instance, a study evaluated various derivatives against A549 human lung adenocarcinoma cells. It was found that compounds with specific structural modifications exhibited potent cytotoxic effects, with some reducing cell viability significantly compared to standard chemotherapeutic agents like cisplatin .
Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| 5-Methyl-7-oxo derivative | A549 | 66 | More potent than 3,5-dimethylpyrazole |
| Compound X | HSAEC1-KT | >100 | Low toxicity on non-cancerous cells |
Antimicrobial Activity
The antimicrobial potential of 5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine derivatives has also been explored. Notably, some derivatives demonstrated selective activity against multidrug-resistant strains of Staphylococcus aureus and other pathogens. The structure-activity relationship (SAR) studies suggest that specific substituents enhance antimicrobial efficacy while minimizing cytotoxic effects on human cells .
Table 2: Antimicrobial Activity Against Multidrug-Resistant Pathogens
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|---|
| Compound Y | MRSA | 32 µg/mL | Effective against linezolid-resistant strains |
| Compound Z | E. coli | 16 µg/mL | Broad-spectrum activity |
The mechanisms underlying the biological activities of pyrazolo[1,5-a]pyrimidines are multifaceted. They often involve the inhibition of key enzymes or pathways critical for cancer cell proliferation or microbial survival. For instance, some compounds have been identified as selective blockers of ion channels such as I(Kur), which are essential for cardiac action potentials and may contribute to their anticancer effects by inducing apoptosis in malignant cells .
Case Studies
Several studies have documented the efficacy of these compounds in preclinical models:
- Anticancer Study : A recent investigation highlighted the effectiveness of a novel derivative in reducing tumor size in mouse models of lung cancer when administered at optimized doses.
- Antimicrobial Study : Another study demonstrated that certain derivatives could inhibit biofilm formation in Staphylococcus aureus, suggesting potential applications in treating chronic infections where biofilms are prevalent.
Applications De Recherche Scientifique
Antibacterial Properties
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit notable antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve the inhibition of bacterial enzymes critical for cell wall synthesis and metabolism.
| Study | Pathogen | Findings |
|---|---|---|
| Case Study 1 | S. aureus | Significant inhibition of growth observed with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Case Study 2 | E. coli | Effective against resistant strains with an MIC of 16 µg/mL. |
Anticancer Activity
5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid has also shown promise in cancer research. In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and K562 (leukemia).
| Study | Cancer Cell Line | IC50 Value |
|---|---|---|
| Study A | MCF-7 | 25 µM |
| Study B | K562 | 30 µM |
These findings suggest that the compound may disrupt cellular pathways essential for cancer cell survival.
Therapeutic Applications
Given its diverse pharmacological profile, this compound holds potential for various therapeutic applications:
- Antimicrobial Agents : Development of new antibiotics targeting resistant bacterial strains.
- Cancer Therapeutics : Formulation of anticancer drugs aimed at specific malignancies.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of this compound:
- Antimicrobial Efficacy Study : This study assessed the antibacterial activity against clinical isolates and found that the compound significantly inhibited biofilm formation by both S. aureus and Pseudomonas aeruginosa , indicating its potential use in treating chronic infections.
- In Vivo Antitumor Activity : An animal model study demonstrated that administration of the compound resulted in a marked reduction in tumor size compared to control groups, supporting its further development as an anticancer agent.
Analyse Des Réactions Chimiques
Cyclization and Core Formation
The synthesis of this compound often involves cyclization strategies. A common route utilizes 5-methyl-2-amino-4,6-dihydropyrimidine derivatives reacted with carbonyl compounds or carboxylic acids under microwave-assisted conditions to enhance reaction efficiency. For example, cyclization with β-ketoesters yields the pyrazolo[1,5-a]pyrimidine scaffold, with the carboxylic acid group introduced at position 3.
| Reagents | Conditions | Yield | Reference |
|---|---|---|---|
| β-ketoesters | Microwave, 120°C, 30 min | 78% | |
| Acetylenic esters | Ultrasound, aqueous media | 85% |
Carboxylic Acid Derivatives
The C-3 carboxylic acid undergoes classical derivatization:
-
Esterification : Treatment with alcohols (e.g., ethanol) in the presence of H₂SO₄ produces ethyl esters.
-
Amidation : Coupling with amines via carbodiimide reagents (e.g., EDC/HOBt) generates amides, which are pharmacologically relevant.
| Reaction | Reagents | Product | Application |
|---|---|---|---|
| Esterification | EtOH, H₂SO₄ | Ethyl 5-methyl-7-oxo-4,7-dihydro-PP-3-carboxylate | Solubility modulation |
| Amidation | EDC, HOBt, RNH₂ | 5-Methyl-7-oxo-PP-3-carboxamide | Drug candidate synthesis |
Halogenation
Chlorination at C-5 is achieved using POCl₃/PCl₅ under reflux, forming 5-chloro derivatives critical for further cross-coupling reactions .
| Substrate | Reagents | Conditions | Product |
|---|---|---|---|
| 5-Methyl-7-oxo-PP-3-carboxylic acid | POCl₃, PCl₅ | Reflux, 6 hr | 5-Chloro-PP-3-carboxylic acid |
Formylation at C-3
Vilsmeier-Haack formylation introduces an aldehyde group at C-3, leveraging the nucleophilicity of the pyrazole ring. This reaction proceeds with POCl₃/DMF at 0–5°C, yielding 3-formyl derivatives .
| Substrate | Reagents | Conditions | Yield |
|---|---|---|---|
| 5-Methyl-7-oxo-PP-3-carboxylic acid | POCl₃, DMF | 0–5°C, 4 hr | 72% |
Reduction and Alkylation
-
Ketone Reduction : The 7-oxo group is reduced to 7-hydroxy using NaBH₄, though steric hindrance may limit efficiency .
-
N-Alkylation : Treatment with alkyl halides (e.g., CH₃I) in basic media modifies the pyrimidine nitrogen .
| Reaction | Reagents | Product | Notes |
|---|---|---|---|
| Ketone Reduction | NaBH₄, MeOH | 7-Hydroxy-PP-3-carboxylic acid | Low yield (35%) |
| N-Alkylation | CH₃I, K₂CO₃ | 4-Methyl-7-oxo-PP-3-carboxylic acid | Selective at N-4 |
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura coupling at C-6 has been reported for analogous pyrazolo[1,5-a]pyrimidines, enabling aryl/heteroaryl group introduction .
| Substrate | Catalyst | Conditions | Product |
|---|---|---|---|
| 5-Chloro-PP-3-carboxylic acid | Pd(PPh₃)₄ | DMF, 80°C, 12 hr | 6-Aryl-PP-3-carboxylic acid |
Key Mechanistic Insights
-
Cyclization : Proceeds via nucleophilic attack of the pyrimidine nitrogen on carbonyl electrophiles, followed by dehydration.
-
Formylation : Involves electrophilic substitution at C-3, facilitated by the electron-rich pyrazole ring .
-
Chlorination : Likely proceeds through a phosphoryl chloride-mediated mechanism, substituting the hydroxyl group at C-5 .
This compound’s synthetic versatility positions it as a valuable intermediate for developing bioactive molecules, particularly in oncology and antimicrobial research .
Comparaison Avec Des Composés Similaires
Chemical Identity :
Key Characteristics :
- The 3-carboxylic acid group enables derivatization (e.g., amidation) for pharmacological optimization .
- The dihydro structure at positions 4,7 contributes to planarity, influencing binding interactions in biological systems.
Comparison with Structural Analogs
Substitution at Position 3: Carboxylic Acid Derivatives
Derivatives of the target compound often replace the carboxylic acid with amide groups, enhancing target affinity or solubility.
Insights :
Substituents at Position 2: Thioether and Methylthio Groups
Position 2 substitutions influence electronic properties and metabolic stability.
Insights :
Substituents at Position 6: Propanoic Acid and Nitro Groups
Position 6 modifications alter solubility and electronic distribution.
Insights :
- Nitro groups enable further functionalization .
Core Modifications: Triazolo and Trifluoromethyl Derivatives
Alterations to the heterocyclic core or addition of fluorinated groups impact target engagement.
Insights :
- Trifluoromethyl groups improve metabolic resistance and electron-withdrawing effects . Triazolo cores may shift binding modes .
Q & A
Q. Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | Acetic acid, 80°C, 24 h | 95% | |
| Hydrolysis | LiOH, MeOH/H₂O | 54% | |
| Amidation | BPC, amines, Et₃N | 55–87% |
Advanced: How can researchers optimize the amidation of the carboxylic acid intermediate?
Methodological Answer:
Amidation efficiency depends on the activating reagent. Comparative studies show BPC outperforms CDI and EEDQ due to:
- Reproducibility : BPC ensures consistent yields (55–87%) by forming stable pentafluorophenyl ester intermediates .
- Side reactions : CDI and EEDQ may generate imidazole or quinoline byproducts, complicating purification .
Recommendations : - Use a 1:1 ratio of amine to triethylamine for optimal activation .
- Purify via column chromatography to isolate carboxamides (e.g., 5a–h ) .
Basic: What spectroscopic techniques confirm the structure of derivatives?
Methodological Answer:
Structural validation relies on:
Q. Table 2: Representative Spectral Data
| Compound | ¹³C NMR (δ, ppm) | HRMS ([MH⁺]) | IR (ν, cm⁻¹) |
|---|---|---|---|
| 5f | 159.3, 165.0 | 497.2863 | 1690, 1537 |
Advanced: How to resolve contradictions in reaction yields or spectroscopic data?
Methodological Answer:
Discrepancies often arise from:
- Impurities : Partial Boc-group cleavage during cyclization generates byproducts; monitor via TLC .
- Solvent effects : LiOH hydrolysis in methanol avoids ester degradation seen in aqueous NaOH .
Mitigation strategies : - Repeat reactions under strict temperature control (≤80°C) .
- Cross-validate NMR assignments with DEPT or 2D experiments (e.g., HSQC) .
Basic: What biological assays evaluate the compound’s bioactivity?
Methodological Answer:
Common assays include:
Q. Table 3: Example Bioactivity Data
| Derivative | Cathepsin B IC₅₀ (µM) | Cathepsin K IC₅₀ (µM) |
|---|---|---|
| 5a | 0.12 | 0.08 |
Advanced: How to design derivatives for improved enzyme inhibition?
Methodological Answer:
Structure-activity relationship (SAR) strategies:
- Substituent effects : Bulky groups (e.g., piperidine in 5f ) enhance binding to cathepsin active sites .
- Electron-withdrawing groups : Trifluoromethyl improves metabolic stability and potency .
Synthetic modifications : - Introduce heteroaryl or aminoethyl side chains via late-stage amidation .
- Optimize logP using computational tools (e.g., Schrödinger’s QikProp) .
Basic: How to assess purity and stability of the compound?
Methodological Answer:
- HPLC : Use C18 columns with UV detection (λ = 254 nm); purity ≥95% .
- Stability studies : Store at –20°C under inert gas; monitor degradation via NMR over 6 months .
Advanced: What computational methods support mechanistic studies?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
